3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

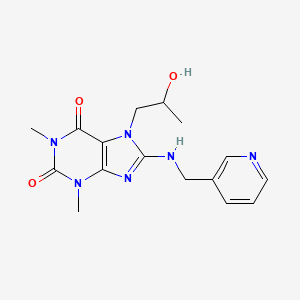

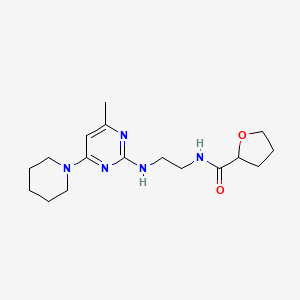

“3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide” is a derivative of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a pharmacologically important heterocyclic compound . DHPM derivatives have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents, and α1a adrenergic antagonists .

Synthesis Analysis

The synthesis of DHPM derivatives is often achieved via the Biginelli reaction, a one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . Various catalysts have been used to improve the efficiency of this reaction, including Lewis acids, Brønsted acids, Brønsted bases, heteropoly acids, organocatalysts, and more . In particular, three novel heteropolyanion-based acidic ionic liquids were found to be efficient catalysts for the synthesis of DHPM derivatives .Molecular Structure Analysis

The molecular structure of “3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide” is based on the DHPM core structure. The DHPM core structure has been identified in bioactive marine alkaloids and a broad spectrum of pharmacological applications .Chemical Reactions Analysis

The Biginelli reaction, which is used to synthesize DHPM derivatives, involves the one-pot three-component condensation of aldehyde, β-ketoester, and urea . The reaction can be enhanced by various catalysts and under certain conditions .Aplicaciones Científicas De Investigación

Biochemical Modulation and Drug Development

- 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a component of biochemical modulators like S-1, which enhance the efficacy of 5-fluorouracil-based treatments in gastric cancer by inhibiting enzymes like dihydropyrimidine dehydrogenase (DPD) (Maehara, 2003).

Catalysis in Organic Synthesis

- This compound plays a role in catalytic processes for the synthesis of bioactive molecules and natural products. It’s part of the reactions that synthesize dihydropyrimidinone/thione, which are of significant interest due to their potential medicinal properties (Khasimbi et al., 2020).

Environmental and Health Impact Studies

- The compound is related to environmental and health impact studies, particularly in the context of its usage in commercial and consumer products. Research is aimed at understanding its environmental fate, human exposure levels, and potential health impacts (Godri Pollitt et al., 2019).

Advancements in Chemical Engineering

- The compound is involved in the advancement of chemical engineering processes, such as the downstream processing of biologically produced diols. Research in this area focuses on improving the efficiency, yield, and purity of these processes (Xiu & Zeng, 2008).

Medicinal Chemistry

- It serves as a crucial moiety in medicinal chemistry, particularly in the design and development of drugs targeting various diseases. Its involvement in multi-component reactions like the Biginelli reaction underscores its significance in the synthesis of compounds with a wide range of therapeutic applications (Panda et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-10-6(13)2-4-11-3-1-5(12)9-7(11)14/h1,3H,2,4,8H2,(H,10,13)(H,9,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKOSJJDJSBBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)

![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)

![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)

![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)

![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)